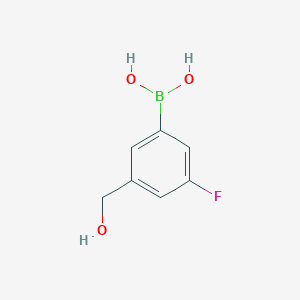

3-Fluoro-5-(hydroxymethyl)phenylboronic Acid

Overview

Description

“3-Fluoro-5-(hydroxymethyl)phenylboronic Acid” is a boronic acid derivative. Boronic acids are organic compounds that contain a boron atom bonded to two oxygen atoms and one carbon atom . They are known for their versatility in various chemical reactions, and they have been used in the synthesis of a wide range of bioactive compounds .

Synthesis Analysis

The synthesis of boronic acids and their derivatives has been a topic of interest in medicinal chemistry. The introduction of a boronic acid group to bioactive molecules can modify selectivity, physicochemical, and pharmacokinetic characteristics, improving the existing activities . The preparation of compounds with this chemical group is relatively simple and well-known .

Molecular Structure Analysis

The molecular formula of “this compound” is C7H8BFO3 . The average mass is 169.946 Da and the mono-isotopic mass is 170.055054 Da .

Chemical Reactions Analysis

Boronic acids, such as “this compound”, are important reactants in various chemical reactions. They have been used in copper-mediated trifluoromethylation, copper-catalyzed transformations from arylboronic acids in water, Mitsunobu, Suzuki, and amidation reactions with hydroxyphenylamino bromopyrazinecarboxylate .

Scientific Research Applications

Optical Modulation and Sensing

3-Fluoro-5-(hydroxymethyl)phenylboronic Acid derivatives have been utilized in the optical modulation of materials. For instance, phenylboronic acids grafted onto polyethylene glycol-wrapped single-walled carbon nanotubes exhibit significant near-infrared fluorescence quenching in response to saccharide binding. This property has been leveraged for saccharide recognition, demonstrating potential in sensing applications (Mu et al., 2012).

Glucose Sensing

Derivatives of this compound have been synthesized for enzyme-free glucose sensing under physiological conditions. The electropolymerization of certain monomers, such as 3,4-ethylenedioxythiophene bearing a fluoro-containing phenylboronic acid (EDOT-FPBA), indicates the potential for developing sensitive and selective glucose sensors (Bao et al., 2021).

Anticancer Potential

Some phenylboronic acid and benzoxaborole derivatives exhibit antiproliferative properties, particularly against cancer cell lines. Studies have shown that these compounds can induce cell cycle arrest and apoptosis in cancer cells, suggesting their potential as novel anticancer agents (Psurski et al., 2018).

Antifungal Activity

Certain fluoro-substituted phenylboronic acids demonstrate notable antifungal activity. The tautomeric equilibrium and the position of the fluorine substituent significantly influence their effectiveness against fungal strains, indicating their potential in antifungal drug development (Borys et al., 2019).

Synthesis of Silicon-Containing Drugs

Derivatives of phenylboronic acids, such as 4-((2-fluoro-5-pyridyl)dimethylsilyl)phenylboronic acid, have been identified as potential building blocks for silicon-containing drugs. These compounds exhibit promising chemical properties and offer avenues for the development of novel drugs (Troegel et al., 2009).

Mechanism of Action

Target of Action

3-Fluoro-5-(hydroxymethyl)phenylboronic Acid is primarily used as a reactant in the synthesis of biologically active molecules . It is involved in Suzuki-Miyaura coupling reactions, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The Suzuki-Miyaura coupling reaction involves the interaction of the this compound with a metal catalyst. The reaction involves two key steps: oxidative addition and transmetalation . In oxidative addition, the metal catalyst, typically palladium, forms a new bond with the boronic acid. In transmetalation, the organic group attached to the boron atom in the boronic acid is transferred to the metal .

Biochemical Pathways

The Suzuki-Miyaura coupling reaction is a key pathway in which this compound is involved. This reaction is used to conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The end product of this reaction depends on the other reactants involved in the coupling.

Pharmacokinetics

The rate of hydrolysis of similar boronic acids is known to be influenced by the substituents in the aromatic ring and the ph of the environment .

Result of Action

The result of the action of this compound is the formation of new carbon-carbon bonds through the Suzuki-Miyaura coupling reaction . This reaction is used in the synthesis of various biologically active molecules, including Mycobacterium tuberculosis H37Rv chorismate mutase inhibitors .

Action Environment

The action of this compound is influenced by environmental factors such as the pH of the reaction environment . The rate of the hydrolysis reaction, a key step in the Suzuki-Miyaura coupling, is considerably accelerated at physiological pH . Additionally, the presence of certain substances, such as ethers, can catalyze reactions involving boronic acids .

Future Directions

The use of boron in the design of drugs is fairly recent and most biological activities of these compounds have been reported over the last decade . This review reinforces the relevance of extending the studies with boronic acids in medicinal chemistry, in order to obtain new promising drugs shortly .

properties

IUPAC Name |

[3-fluoro-5-(hydroxymethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BFO3/c9-7-2-5(4-10)1-6(3-7)8(11)12/h1-3,10-12H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLNFWNSYUVQREC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)F)CO)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1146614-40-5 | |

| Record name | 3-Fluoro-5-(hydroxymethyl)benzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methoxy]piperidine](/img/structure/B1443037.png)

![2-Chloro-1-[3-(trifluoromethyl)piperidin-1-yl]ethan-1-one](/img/structure/B1443040.png)

![{1-Methyl-2-[4-(trifluoromethyl)phenyl]piperidin-3-yl}methanol](/img/structure/B1443046.png)

![Bicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B1443050.png)

![(5-Methyl-1,2,4-oxadiazol-3-yl)[2-(trifluoromethoxy)phenyl]methanamine hydrochloride](/img/structure/B1443051.png)

![1-({3-[(dimethylamino)methyl]phenyl}sulfanyl)-N,N-dimethylformamide](/img/structure/B1443054.png)

![1-[2-Fluoro-6-(2-methoxyethoxy)phenyl]ethan-1-ol](/img/structure/B1443056.png)